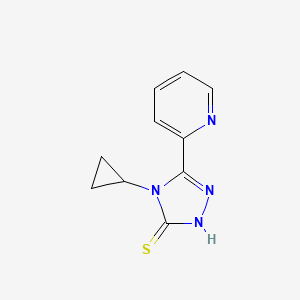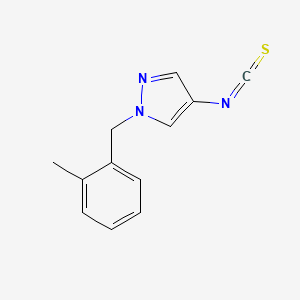![molecular formula C14H21N3O4 B4619650 N-(2-furylmethyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4619650.png)
N-(2-furylmethyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Übersicht
Beschreibung
N-(2-furylmethyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.15320616 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications : A study by Abdelwahab et al. (2019) discussed the modification of poly(3-hydroxybutyrate) (PHB) for biomedical applications. They grafted PHB with various amino compounds, including morpholine, demonstrating antibacterial and anticancer activities. This suggests potential biomedical applications for morpholine-functionalized polymers (Abdelwahab et al., 2019).
Antioxidant Properties : A QSAR-analysis by Drapak et al. (2019) on derivatives of ethanediamide compounds, including those with a morpholine moiety, revealed parameters influencing their antioxidant activities. This implies their potential use as antioxidants (Drapak et al., 2019).
Antibacterial Activity : Research by Tanaka and Usui (1980) on nitrofuran derivatives, which are structurally related to N-(2-furylmethyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, showed moderate antibacterial activity against various gram-negative and gram-positive organisms (Tanaka & Usui, 1980).
Synthesis of Pharmaceutical Compounds : Kauffman et al. (2000) discussed the use of a morpholine derivative in the synthesis of DPC 963, an HIV-1 non-nucleoside reverse transcriptase inhibitor. This highlights the role of such compounds in synthesizing complex pharmaceuticals (Kauffman et al., 2000).
Corrosion Inhibition : Das et al. (2017) described the synthesis of Schiff base complexes, including those with morpholine, for corrosion inhibition on mild steel. This suggests an industrial application in protecting metals (Das et al., 2017).
Fuel Cell Technology : Gao et al. (2020) discussed the creation of morpholinium-functionalized cross-linked poly(2,6-dimethyl-1,4-phenylene oxide) membranes for anion exchange in fuel cells. This application is relevant in the field of sustainable energy (Gao et al., 2020).
Anti-Cancer Drug Synthesis : Research by Rehmann et al. (2005) on heteroaryl substituted ansa-titanocene compounds, related to furyl and morpholinyl groups, showed potential as anti-cancer drugs, indicating their significance in medicinal chemistry (Rehmann et al., 2005).
Eigenschaften
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c18-13(14(19)16-11-12-3-1-8-21-12)15-4-2-5-17-6-9-20-10-7-17/h1,3,8H,2,4-7,9-11H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVFBPFFKBFZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4619573.png)

![(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4619582.png)
![ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate](/img/structure/B4619583.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4619585.png)
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4619593.png)

![2-cyano-3-(3-{[(2-furylmethyl)thio]methyl}-4-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide](/img/structure/B4619601.png)

![Ethyl 4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate](/img/structure/B4619614.png)
![3-[4-(3-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4619618.png)
![N-(2-chlorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4619630.png)
![5-chloro-N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4619658.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4619664.png)
